N-Cyclopropylmethylnororipavine

Description

Properties

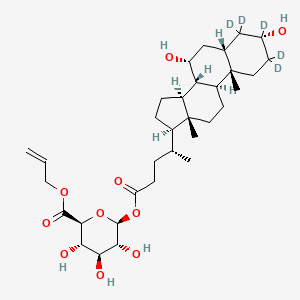

Molecular Formula |

C33H52O10 |

|---|---|

Molecular Weight |

613.8 g/mol |

IUPAC Name |

prop-2-enyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C33H52O10/c1-5-14-41-30(40)29-27(38)26(37)28(39)31(43-29)42-24(36)9-6-17(2)20-7-8-21-25-22(11-13-33(20,21)4)32(3)12-10-19(34)15-18(32)16-23(25)35/h5,17-23,25-29,31,34-35,37-39H,1,6-16H2,2-4H3/t17-,18+,19-,20-,21+,22+,23-,25+,26+,27+,28-,29+,31-,32+,33-/m1/s1/i10D2,15D2,19D |

InChI Key |

NMNJPAKLCVDDJX-CUDQUUBOSA-N |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OCC=C)O)O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)OCC=C)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclopropylmethylnororipavine

Strategies for N-Cyclopropylmethylnororipavine Synthesis from Oripavine and Related Precursors

The synthesis of this compound predominantly starts from oripavine, a natural alkaloid found in certain species of the poppy plant. scirp.org The key transformation involves the replacement of the N-methyl group of oripavine with an N-cyclopropylmethyl group. This is typically achieved through a demethylation-alkylation sequence.

A prominent strategy for synthesizing this compound involves a two-step process: the formation of a quaternary ammonium (B1175870) salt of oripavine, followed by N-demethylation. nih.govacs.orgacs.org This approach avoids the use of highly toxic reagents like cyanogen (B1215507) bromide, which were used in older N-demethylation methods. scirp.orgcdnsciencepub.com

The initial step involves the quaternization of the tertiary amine in oripavine. This is accomplished by reacting oripavine with cyclopropylmethyl bromide, typically in a solvent like dimethylformamide (DMF), to produce a mixture of diastereomeric N-cyclopropylmethyloripavinium bromide salts. scirp.org

Following quaternization, the N-methyl group is cleaved using nucleophilic thiolate reagents. nih.govacs.orgacs.org This demethylation step yields this compound cleanly and in moderate to good yields. cdnsciencepub.com The reaction is generally carried out in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. scirp.org Various thiols and bases can be employed to generate the active thiolate nucleophile. scirp.orgcdnsciencepub.com For instance, sodium tert-dodecanethiolate, generated from tert-dodecanethiol and a base like sodium ethoxide, has been successfully used for this transformation. scirp.orgresearchgate.net This method provides a shorter and more efficient route compared to syntheses starting from thebaine. scirp.orgnih.gov

| Thiol Reagent | Base | Solvent | Reported Yield | Reference |

|---|---|---|---|---|

| tert-Dodecanethiol | Sodium Ethoxide | Not Specified | Comparable to other methods | scirp.org |

| Generic Thiol | MeONa or tBuONa | Not Specified | 53-67% | cdnsciencepub.com |

| Sodium tert-dodecanethiolate | N/A | Not Specified | Not Specified | researchgate.net |

An alternative N-demethylation pathway involves the nonclassical Polonovski reaction. scirp.orgresearchgate.net This method first requires the oxidation of the tertiary N-methyl amine of oripavine to its corresponding N-oxide, often using reagents like m-chloroperbenzoic acid (mCPBA). researchgate.netresearchgate.net Subsequent treatment of the N-oxide, typically as its hydrochloride salt, with an iron(II) salt like FeSO₄·7H₂O mediates the N-demethylation to afford N-nororipavine. researchgate.netchim.it

The efficiency of this iron-mediated reaction is highly dependent on factors such as stoichiometry, solvent, and the oxidation state of the iron. nih.gov Research has shown that using stainless steel as a redox catalyst can provide high yields of the N-demethylated product. researchgate.netnih.gov Furthermore, substituted ferrocenes, particularly ferroceneacetic acid, have been identified as efficient catalysts for the Polonovski-type N-demethylation of various alkaloids, including oripavine, under mild conditions. organic-chemistry.org The resulting N-nororipavine can then be alkylated with cyclopropylmethyl bromide to furnish the target compound, this compound. scirp.org

| Method | Reagents | Key Findings | Reference |

|---|---|---|---|

| Iron Salt-Mediated Polonovski Reaction | 1. mCPBA (or other oxidant) 2. FeSO₄·7H₂O | Yields N-nororipavine; using the N-oxide hydrochloride salt improves yield. | researchgate.netchim.it |

| Iron Powder/Stainless Steel Method | 1. Oxidant 2. Iron powder or Stainless Steel | Stainless steel acts as a superior redox catalyst, giving high yields. | researchgate.netnih.gov |

| Ferrocene Catalysis | 1. Oxidant 2. Ferroceneacetic acid (FcCH₂CO₂H) | Efficient catalysis at ambient temperature with sub-stoichiometric amounts of catalyst. | organic-chemistry.org |

While synthesis from oripavine is more direct, routes starting from thebaine are also established. scirp.org Thebaine is often more abundant than oripavine in certain poppy strains. scirp.org The primary challenge in using thebaine is the need for a selective O-demethylation at the C-3 position to convert it into oripavine, which can then be used in the syntheses described above. scirp.org This C-3 O-demethylation can be difficult due to the reactivity of the C-6 enol methyl ether, which can lead to rearrangements and decomposition. scirp.org One reported method for this conversion utilizes L-Selectride, affording oripavine in a 35% yield. scirp.org

A more distinct alternative route from a thebaine derivative involves a Diels-Alder reaction to protect the diene system, followed by a palladium-acetate-mediated N-demethylation/acetylation sequence to form an N-acetamide intermediate. researchgate.net This intermediate can then be further processed to introduce the N-cyclopropylmethyl group. This approach circumvents the initial O-demethylation of thebaine itself.

N-Demethylation Approaches Utilizing Quaternary Ammonium Salts of Oripavine

Derivatization and Functionalization Reactions of this compound

Once synthesized, this compound serves as a scaffold for further chemical modifications, primarily to produce complex analgesics like buprenorphine. scirp.org These transformations often require the selective protection of the reactive phenolic hydroxyl group.

The phenolic hydroxyl group at the C-3 position of this compound is nucleophilic and acidic, often requiring protection to prevent unwanted side reactions during subsequent synthetic steps. scirp.orgnih.gov For the synthesis of buprenorphine from this compound, it has been found necessary to protect this group. scirp.org One specific protecting group used for this purpose is the ethoxycarbonyl group. scirp.org

Generally, phenolic hydroxyls can be protected using a variety of methods common in organic synthesis. highfine.com These include conversion to ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., TBS, TIPS). highfine.comorganic-chemistry.org The choice of protecting group depends on its stability to the reaction conditions planned for subsequent steps and the ease of its eventual removal. nih.gov For instance, the cyclopropylmethyl group itself has been explored as a stable protecting group for phenols, removable under various acidic conditions. nih.gov

Diels-Alder Cycloadditions Involving the Diene System of this compound Derivatives

The conjugated diene system within the C-ring of this compound and its analogues, such as thebaine, is electron-rich and readily participates in [4+2] cycloaddition reactions with electron-deficient dienophiles. nih.gov This reactivity has been extensively exploited to construct the 6,14-etheno bridge characteristic of many potent opioid agonists and antagonists. mdpi.com

The cycloaddition of unsymmetrical dienophiles to thebaine, a close structural analogue of this compound differing at the N-17 substituent, proceeds in a highly regio- and stereoselective manner. The dienophile predominantly approaches from the β-face (the side of the piperidine (B6355638) ring) of the molecule, leading to the formation of 7α-substituted adducts. nih.govmdpi.com This selectivity is attributed to the steric hindrance posed by the aromatic A-ring on the α-face and the electronic influence of the C6-methoxy group. nih.govmdpi.com

A variety of dienophiles have been successfully employed in these reactions, including α,β-unsaturated ketones, esters, and nitriles. The reaction conditions typically involve heating the morphinan-diene with an excess of the dienophile, sometimes in a solvent like benzene (B151609) or toluene, or neat. nih.govmdpi.com Microwave heating has also been reported to enhance the efficiency of these cycloadditions. researchgate.net

The following table summarizes the outcomes of Diels-Alder reactions with various dienophiles on thebaine, which serve as a predictive model for the reactivity of this compound derivatives.

| Dienophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| Methyl vinyl ketone | 11.5 equiv., reflux, 1 h | 7α-acetyl adduct (Thevinone) and 7β-acetyl adduct (β-Thevinone) | 93 (7α) and 0.5 (7β) | mdpi.com |

| Ethyl vinyl ketone | 3.7 equiv., neat, 100 °C, 4 h | 7α-propionyl adduct | 80 | mdpi.com |

| Phenyl vinyl ketone | 1 equiv., benzene, reflux, 2 h | 7α-benzoyl adduct | 70 | mdpi.com |

| Acrolein | 14 equiv., neat, reflux, 1 h | 7α-formyl adduct | >85 | mdpi.com |

| Methyl acrylate | 17 equiv., reflux, 6 h | 7α-methoxycarbonyl adduct and 7β-methoxycarbonyl adduct | 94 (7α) and 6 (7β) | mdpi.com |

| Acrylonitrile | 17 equiv., neat, reflux, 3 h | 7α-cyano adduct and 7β-cyano adduct | ~1:1 mixture | mdpi.com |

| Nitroethene | Benzene, boiling, 19 h | 7α-nitro adduct | Nearly quantitative | mdpi.com |

This table is interactive. You can sort and filter the data.

Modifications at the N-17 Position and Related Transformations in Oripavine Analogues

The substituent at the N-17 position is a critical determinant of the pharmacological activity of morphinan-based compounds. The N-cyclopropylmethyl group, in particular, is a hallmark of mixed agonist-antagonist and antagonist ligands such as buprenorphine and naloxone. The synthesis of this compound is a key step in the preparation of these important pharmaceuticals.

A common route to introduce the N-cyclopropylmethyl group starts from oripavine, which bears an N-methyl group. acs.orgnih.govsigmaaldrich.com The synthesis involves a two-step sequence:

Quaternization: Oripavine is reacted with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide, to form the corresponding N-cyclopropylmethyl-N-methyl-oripavinium quaternary salt. acs.orgnih.govcdnsciencepub.com

N-demethylation: The quaternary salt is then subjected to N-demethylation to yield this compound. A variety of reagents can effect this transformation, with thiolate-mediated demethylation being an effective method. acs.orgnih.govsigmaaldrich.com For instance, sodium tert-dodecanethiolate has been successfully used for this purpose. nih.govresearchgate.net

This sequence provides an efficient pathway to this compound, avoiding the use of highly toxic reagents like cyanogen bromide that were employed in earlier synthetic routes. acs.orgcdnsciencepub.com

Further transformations at the N-17 position are also of synthetic interest. For example, N-oxides of morphinan (B1239233) alkaloids can be prepared, which can serve as intermediates for other transformations. researchgate.net Palladium-catalyzed N-demethylation and N-acylation sequences have also been developed as alternative methods for modifying the N-17 substituent. researchgate.netresearchgate.net These advanced methods offer alternative strategies for the synthesis of various N-substituted nororipavine derivatives.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

General Principles of SAR and QSAR Applications in N-Cyclopropylmethylnororipavine Research

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that explores the link between a molecule's three-dimensional structure and its biological activity. creative-biolabs.com The core assumption is that molecules with similar structures are likely to exhibit similar activities. wikipedia.org SAR analysis helps identify key chemical features, or pharmacophores, that are essential for a compound's interaction with its biological target, such as an opioid receptor. creative-biolabs.comsvuonline.org This qualitative understanding allows chemists to rationally modify a lead compound to enhance its potency or alter its pharmacological profile. creative-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models to correlate chemical structure with a quantifiable biological response. creative-biolabs.comwikipedia.orgdrugdesign.org These models use "predictor" variables, which are physicochemical properties or calculated molecular descriptors, to predict the activity of new, unsynthesized compounds. wikipedia.orgmdpi.com In the context of this compound research, SAR and QSAR are indispensable tools. They guide the modification of its morphinan (B1239233) skeleton to develop derivatives with desired opioid receptor binding affinities and functional activities, such as potent kappa-opioid receptor (KOR) agonism mixed with mu-opioid receptor (MOR) antagonism, a profile considered promising for various neurological disorders. nih.govkcl.ac.uk The ultimate goal is to build models that can reliably predict the biological effects of novel analogues, thereby accelerating the discovery of new medicines. drugdesign.org

Investigation of Structural Modifications on Preclinical Biological Activity of this compound Analogues

The systematic modification of the this compound structure has yielded a wealth of information regarding the structural requirements for interacting with opioid receptors.

The substituent at the nitrogen atom (N-17) of the morphinan skeleton is a critical determinant of a compound's opioid activity, often dictating whether the compound behaves as an agonist, an antagonist, or a mixed agonist-antagonist. While the N-methyl group, found in morphine, typically confers MOR agonist properties, replacing it with a cyclopropylmethyl (CPM) group dramatically alters the pharmacological profile.

The N-CPM group is a hallmark of many opioid antagonists (e.g., naltrexone) and partial agonists (e.g., buprenorphine). ingentaconnect.com Studies on various N-CPM morphine derivatives show that this moiety is crucial for producing antagonist activity at the MOR and often introduces KOR agonism. ingentaconnect.comnih.gov For instance, N-(cyclopropylmethyl)normorphinone acts as an antagonist, whereas its N-methyl counterpart, morphinone, is an agonist. nih.gov This functional switch is a cornerstone of modern opioid drug design, allowing for the creation of compounds that can block the effects of other opioids or have a more complex, potentially safer, pharmacological profile.

A significant class of potent opioid modulators is derived from this compound through the formation of a bridge between the C-6 and C-14 positions, typically resulting in 6,14-endoethano or 6,14-endoetheno structures. These bridged compounds, often called thevinols or orvinols, have a more rigid conformation than morphine.

The introduction of this bridge profoundly influences receptor affinity and efficacy. Further modifications to this bridged scaffold, particularly at the 7α-position, have been extensively explored. Introducing an arylacetamidyl substituent at the 7α-position of N-cyclopropylmethyl-6,14-endoethanotetrahydronorthebaine analogues has been shown to produce compounds with diverse pharmacological profiles at opioid receptors. acs.org Similarly, substituting the 7α-phenyl group with various arylcarboxamido moieties has led to the discovery of potent and selective KOR agonists. acs.org These studies highlight that the 6,14-bridge provides a rigid platform upon which further substitutions can fine-tune the interaction with specific opioid receptor subtypes. acs.orgacs.org

Beyond the N-17 and C-6/C-14 positions, other parts of the this compound scaffold can be modified to modulate activity. In a series of N-cyclopropylmethyl-nornepenthone derivatives, substitution on a phenyl ring was investigated. nih.gov A meta-substituted derivative (compound 10a) was found to be a KOR/MOR dual modulator, exhibiting KOR agonism and MOR antagonism, whereas its para-substituted isomer lost KOR activity. nih.gov This demonstrates that the precise placement of substituents can dramatically alter receptor selectivity and function.

Another study focused on N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines, where the terminal aryl group was modified. acs.org The unsubstituted para-benzamido compound (SLL-039) was highly selective for the KOR. However, adding substituents to the benzamido ring or replacing it with heteroaryl groups generally decreased KOR affinity and selectivity, while sometimes increasing MOR affinity. acs.org These findings underscore the sensitivity of the opioid receptors to even minor structural changes in the ligand.

Below is a data table summarizing the binding affinities (Kᵢ, nM) of selected N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaine analogues at mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

| Compound | R Group (Modification on Terminal Aryl Ring) | MOR Kᵢ (nM) | DOR Kᵢ (nM) | KOR Kᵢ (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |

| SLL-039 | H (Benzamido) | 10.2 ± 1.1 | 13.5 ± 2.6 | 0.95 ± 0.1 | 10.7 | 14.2 |

| 4a | 2-Methyl | 15.6 ± 2.3 | 29.7 ± 4.5 | 3.5 ± 0.6 | 4.5 | 8.5 |

| 4b | 3-Methyl | 8.9 ± 1.2 | 20.1 ± 3.1 | 2.8 ± 0.4 | 3.2 | 7.2 |

| 4c | 4-Methyl | 11.5 ± 1.8 | 25.4 ± 3.9 | 3.1 ± 0.5 | 3.7 | 8.2 |

| 5a | 2-Fluorobenzamido | 25.1 ± 3.7 | 45.3 ± 6.8 | 5.2 ± 0.9 | 4.8 | 8.7 |

| 5b | 3-Fluorobenzamido | 9.8 ± 1.5 | 18.9 ± 2.9 | 2.5 ± 0.4 | 3.9 | 7.6 |

| 5c | 4-Fluorobenzamido | 12.3 ± 1.9 | 22.6 ± 3.4 | 2.9 ± 0.5 | 4.2 | 7.8 |

Data sourced from a study on N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines. acs.org

Computational Approaches in SAR/QSAR Modeling for this compound and its Derivatives

Computational chemistry has become a powerful ally in drug discovery, providing insights that are difficult to obtain through experimentation alone. researchgate.netnih.gov For this compound and its derivatives, computational modeling is used to build and validate SAR/QSAR models, predict the activity of novel compounds, and understand ligand-receptor interactions at an atomic level. drugdesign.orgnih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques used to create predictive models for series of compounds, such as indolomorphinan derivatives. nih.gov These models can identify which steric and electrostatic fields around the molecule are favorable or unfavorable for activity, guiding further design. svuonline.org

Molecular docking is another crucial technique. It simulates the binding of a ligand to the three-dimensional structure of its receptor, such as the MOR or KOR. nih.gov This allows researchers to visualize potential binding poses, identify key amino acid interactions, and rationalize observed SAR data. For example, modeling studies have been used to predict the higher delta-opioid receptor affinity of certain 6-amino acid substituted oxymorphone derivatives. nih.gov By combining these computational approaches, scientists can more efficiently navigate the vast chemical space to design and prioritize this compound derivatives with improved therapeutic profiles. kcl.ac.uknih.gov

Preclinical Pharmacological Mechanisms and Receptor Interactions

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental tools in pharmacology, providing a quantitative measure of the affinity of a ligand for a specific receptor. These assays are crucial for the initial characterization and development of new compounds. By using radiolabeled ligands, researchers can determine key parameters such as the equilibrium dissociation constant (Kd) and the inhibitor concentration that displaces 50% of the radioligand (IC50), which are indicative of a compound's binding affinity. nih.gov

Mu Opioid Receptor (MOR) Binding Characteristics (Preclinical)

N-Cyclopropylmethylnororipavine and its derivatives have been the subject of extensive investigation to characterize their interaction with the mu-opioid receptor (MOR). For instance, the analog 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan (NAQ) has demonstrated a sub-nanomolar binding affinity for the MOR, indicating a very strong interaction. nih.gov This high affinity is a key characteristic for compounds being evaluated for their potential as MOR modulators.

Another derivative, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)acetamido]morphinan (NAP), has also been identified as a MOR selective antagonist. nih.gov The N-cyclopropylmethyl substituent is a common feature in many opioid ligands and is known to play a critical role in their binding affinity and functional activity at the MOR. Research into a series of para-substituted N-cyclopropylmethyl-nornepenthone derivatives led to the identification of a selective MOR antagonist, highlighting the importance of this structural motif. researchgate.net

The binding affinity of these compounds is often determined through competitive binding assays, where the test compound competes with a radiolabeled ligand of known high affinity for the MOR. The resulting data allows for the calculation of the Ki value, which represents the dissociation constant of the inhibitor and is a measure of its binding affinity. For example, a benzylamine (B48309) derivative of N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine, SLL-039, was found to have a Ki of 0.47 nM for the kappa opioid receptor, but its affinity for the mu receptor was also determined to assess its selectivity. researchgate.net

Table 1: Mu Opioid Receptor (MOR) Binding Affinities of Selected this compound Analogs (Preclinical)

| Compound | MOR Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| NAQ | Sub-nanomolar | nih.gov |

| SLL-039 | 320.78 (Selectivity κ/μ = 682) | researchgate.net |

| Compound 7a | 1053 (Selectivity MOR/KOR = 270) | nih.gov |

Kappa and Delta Opioid Receptor Interactions (Preclinical)

The analog 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan (NAQ) has shown significant selectivity for the MOR over both the DOR and KOR. nih.gov This selectivity is a desirable characteristic for compounds intended to have specific effects mediated by the MOR.

Conversely, research has also focused on developing this compound analogs with high affinity and selectivity for the KOR. For example, a series of N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines were designed, leading to the discovery of compound 4 (SLL-039), a highly selective and potent KOR agonist with a Ki of 0.47 nM for KOR, and selectivities of 682-fold over MOR and 283-fold over DOR. researchgate.net Another analog, compound 7a from a series of ortho-substituted N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines, also exhibited high selectivity for the KOR with a Ki of 3.9 nM and selectivities of 270-fold over MOR and 1075-fold over DOR. nih.gov

A mixed kappa- and mu-opioid activity has been observed for (-)-3-amino-thiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride (ATPM), which acts as a full kappa-agonist and a partial mu-agonist in in vitro binding assays. researchgate.net The investigation of phenylmorphan (B1201687) analogs has also provided insights into receptor subtype selectivity, with most compounds showing the greatest affinity for mu receptors, but with some exceptions showing a slightly greater affinity for the kappa receptor. ebi.ac.uk

Table 2: Kappa (KOR) and Delta (DOR) Opioid Receptor Binding Affinities of Selected this compound Analogs (Preclinical)

| Compound | KOR Binding Affinity (Ki, nM) | DOR Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| NAQ | Significantly lower than MOR affinity | Significantly lower than MOR affinity | nih.gov |

| SLL-039 | 0.47 | 133.01 | researchgate.net |

| Compound 7a | 3.9 | 4192.5 | nih.gov |

Radioligand Binding Methodologies and Analytical Considerations in Opioid Receptor Research

Radioligand binding assays are a cornerstone of opioid receptor research, allowing for the detailed characterization of ligand-receptor interactions. nih.gov These assays typically involve incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand. nih.gov The amount of bound radioactivity is then measured to determine the binding affinity. nih.gov

There are two main types of radioligand binding assays: saturation and competition assays. Saturation binding experiments are used to determine the density of receptors in a tissue (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov Competition binding assays, on the other hand, are used to determine the affinity of an unlabeled drug for the receptor by measuring its ability to compete with a radiolabeled ligand for binding. nih.govnih.gov The resulting data is used to calculate the IC50 value, which can then be converted to a Ki value. nih.gov

Several analytical considerations are crucial for obtaining accurate and reliable data from radioligand binding assays. It is important to distinguish between specific binding (the ligand binding to the receptor of interest) and non-specific binding (the ligand binding to other components of the assay system). youtube.com Non-specific binding is typically determined by adding a high concentration of an unlabeled ligand to the assay, which displaces the radioligand from the specific binding sites but not from the non-specific sites.

The choice of radioligand is also critical. Highly selective radioligands are available for all three major classes of opioid receptors: mu, delta, and kappa. nih.gov The development of novel radioligands continues to be an active area of research, particularly for studying receptor subtypes and variants. nih.gov

Filtration and scintillation proximity assays (SPA) are two common formats for separating bound from free radioligand. nih.gov In filtration assays, the reaction mixture is passed through a filter that traps the receptor-bound radioligand, while the unbound radioligand passes through. nih.gov In SPA, the receptor is immobilized on a scintillant-coated bead. When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant and produce a signal.

Preclinical Functional Assays of this compound Derivatives in Cellular Systems

Functional assays are essential for determining the biological effect of a ligand after it binds to its receptor. These assays, conducted in cellular systems, can differentiate between agonists, which activate the receptor, and antagonists, which block the receptor's activity.

Agonist and Antagonist Functional Profiles at Opioid Receptors (In Vitro)

The functional activity of this compound derivatives is assessed using a variety of in vitro assays that measure the cellular response to receptor activation. These assays can determine whether a compound acts as a full agonist, a partial agonist, or an antagonist at opioid receptors.

For example, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3-carboxamido)morphinan (NAQ) has been characterized as a low-efficacy partial agonist at the mu-opioid receptor (MOR). nih.govnih.gov In functional assays such as the [35S]GTPγS binding assay and the cAMP inhibition assay, NAQ showed partial agonism. nih.govnih.gov However, in a Ca2+ flux assay, it did not show any agonist activity and, in fact, antagonized the effects of the full MOR agonist DAMGO. nih.govnih.gov Furthermore, NAQ was found to be a potent opioid antagonist in the mouse tail-flick test. nih.gov

In contrast, other this compound analogs have been identified as potent KOR agonists. Compound 4 (SLL-039) and compound 7a were confirmed as potent KOR agonists in functional assays. researchgate.netnih.gov The in vivo antinociceptive effects of these compounds were blocked by the selective KOR antagonist nor-BNI, further confirming their mechanism of action. researchgate.net

The functional profile of these compounds is critical for understanding their potential therapeutic applications. For instance, a low-efficacy MOR partial agonist like NAQ, which also has antagonist properties, may have potential in the treatment of opioid abuse. nih.govnih.gov On the other hand, potent and selective KOR agonists are being investigated as non-addictive analgesics. researchgate.netnih.gov

Investigation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily. nih.govyoutube.com When an agonist binds to an opioid receptor, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. youtube.com The primary signaling mechanism for opioid receptors involves the activation of inhibitory G proteins (Gi/o). nih.govkhanacademy.org This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. youtube.com

In addition to G protein-dependent signaling, GPCRs can also signal through β-arrestin pathways. nih.govnih.gov Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. nih.govfrontiersin.org This can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

The investigation of which signaling pathways are activated by different this compound derivatives is crucial for understanding their full pharmacological effects. For example, some studies suggest that the therapeutic effects of opioids (e.g., analgesia) are primarily mediated by G protein signaling, while some of the adverse effects (e.g., tolerance and dependence) may be linked to β-arrestin signaling. nih.govnih.gov

Research on NAQ has shown that it does not induce β-arrestin2 recruitment to the MOR. nih.govnih.govnih.gov In fact, it antagonizes the β-arrestin2 recruitment induced by the full agonist DAMGO. nih.govnih.govnih.gov This property, known as biased agonism, where a ligand preferentially activates one signaling pathway over another, is a key area of interest in modern pharmacology. frontiersin.org Compounds that are "G protein biased" may offer a better therapeutic profile with fewer side effects. The study of nalfurafine (B1239173) analogs has also highlighted the potential for developing G protein-biased KOR agonists. mdpi.com

In Vitro Metabolic Studies of N Cyclopropylmethylnororipavine

Identification of In Vitro Metabolic Pathways of N-Cyclopropylmethylnororipavine

Based on the established metabolic routes of structurally analogous compounds, the in vitro metabolism of this compound is anticipated to proceed through several key pathways. The presence of the N-cyclopropylmethyl group, the phenolic hydroxyl group, and the complex morphinan (B1239233) core structure all present potential sites for enzymatic modification.

The primary metabolic pathways for related oripavine derivatives, such as buprenorphine, involve N-dealkylation and glucuronidation. nih.gov N-dealkylation, the cleavage of the cyclopropylmethyl group from the nitrogen atom, would result in the formation of nororipavine. This is a common metabolic route for many opioids with an N-substituent.

Another significant pathway is likely to be hydroxylation of the cyclopropylmethyl group or the morphinan skeleton. Studies on other opioids have demonstrated that hydroxylation can occur at various positions, leading to the formation of one or more hydroxylated metabolites. nih.gov

Furthermore, conjugation reactions, particularly glucuronidation of the phenolic hydroxyl group, are expected to be a major route of metabolism. This process involves the attachment of a glucuronic acid moiety to the molecule, significantly increasing its water solubility and facilitating its excretion. The metabolism of thebaine, a precursor to oripavine, has also been shown to involve demethylation, suggesting that modifications to the methoxy (B1213986) group could also be a potential, albeit likely minor, pathway for this compound. nih.govnih.gov

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in Vitro

The biotransformation of this compound is expected to be heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics.

Other Biotransformation Systems: Beyond the CYP450 system, UDP-glucuronosyltransferases (UGTs) are anticipated to play a crucial role in the phase II metabolism of this compound. These enzymes are responsible for the glucuronidation of the phenolic hydroxyl group, a common and significant metabolic pathway for many opioids that enhances their water solubility and facilitates their elimination from the body.

The following table summarizes the likely enzymes involved in the metabolism of this compound based on data from structurally related compounds.

| Metabolic Pathway | Enzyme Family | Specific Isoform (Predicted/Inferred) | Reference Compound(s) |

| N-dealkylation | Cytochrome P450 | CYP3A4 | Buprenorphine nih.govnih.gov |

| Hydroxylation | Cytochrome P450 | CYP3A4, CYP2C family | Buprenorphine nih.gov |

| O-demethylation | Cytochrome P450 | CYP2D6 | Thebaine nih.gov |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UGT1A1, UGT2B7 | Buprenorphine nih.gov |

In Vitro Metabolite Identification and Characterization

Predicted Metabolites: The most probable metabolites to be identified in in vitro systems such as human liver microsomes would include:

Nororipavine: Formed via N-dealkylation.

Hydroxy-N-cyclopropylmethylnororipavine: Resulting from hydroxylation of the parent compound. The exact position of hydroxylation would require experimental confirmation.

This compound Glucuronide: The product of direct glucuronidation of the phenolic hydroxyl group.

Nororipavine Glucuronide: Formed through the glucuronidation of the N-dealkylated metabolite.

The following table presents a list of predicted metabolites of this compound and the analytical techniques that would typically be employed for their characterization.

| Predicted Metabolite | Metabolic Reaction | Likely Analytical Characterization Methods |

| Nororipavine | N-dealkylation | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Hydroxy-N-cyclopropylmethylnororipavine | Hydroxylation | LC-MS/MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| This compound Glucuronide | Glucuronidation | LC-MS/MS, Enzymatic hydrolysis followed by LC-MS |

| Nororipavine Glucuronide | N-dealkylation and Glucuronidation | LC-MS/MS, Enzymatic hydrolysis followed by LC-MS |

The characterization of these metabolites would involve incubating this compound with human liver microsomes in the presence of necessary cofactors like NADPH and UDPGA. The resulting mixture would then be analyzed using advanced analytical techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns. Further structural elucidation could be achieved through techniques like nuclear magnetic resonance (NMR) spectroscopy.

Advanced Analytical Methodologies for N Cyclopropylmethylnororipavine Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. nih.gov For N-Cyclopropylmethylnororipavine, both liquid and gas chromatography are employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is the preferred technique for analyzing this compound and its parent compound, Buprenorphine, in various research matrices. nih.govresearchgate.net Its applicability to thermally unstable and non-volatile compounds makes it ideal for these complex molecules. nih.gov

Reverse-phase chromatography is the most common approach, utilizing a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. This setup allows for the effective separation of the polar analytes from matrix interferences. researchgate.netmdpi.com The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution containing additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. researchgate.netmdpi.com

Detection is most powerfully achieved using tandem mass spectrometry (LC-MS/MS), which offers exceptional selectivity and sensitivity, allowing for quantification at very low concentrations (µg/L or ng/mL). nih.govmdpi.comoup.com This is crucial for pharmacokinetic studies where analyte concentrations in plasma or other biological fluids can be minimal. mdpi.com

| Analyte(s) | Chromatographic Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Buprenorphine, Norbuprenorphine | C18 reverse-phase | Gradient of Methanol and 0.1% Formic Acid | 0.4 mL/min | MS/MS (MRM mode) | mdpi.com |

| Buprenorphine, Norbuprenorphine, and their glucuronides | C18 reverse-phase | Not specified | Not specified | LC-MS/MS | oup.comnih.gov |

| Buprenorphine | Hypersil ODS C18 (250mm x 4.6mm, 5µm) | pH 6.0 Ammonium Acetate Buffer: Acetonitrile (68:32 v/v) | 1.0 mL/min | UV at 310 nm | researchgate.net |

| Buprenorphine, Norbuprenorphine | Shim-pack XR-ODS (100 mm × 2.0 mm, 2.2 μm) | Methanol-0.01% formic acid (70:30, v/v) | Not specified | MS/MS (MRM mode) | nih.gov |

Gas chromatography (GC) is another powerful technique for the analysis of opioids, though it presents a unique challenge for compounds like this compound. Due to their low volatility and the presence of polar functional groups (hydroxyls and amines), these molecules must undergo derivatization prior to analysis to become sufficiently volatile for GC. oup.com

The derivatization process converts the polar functional groups into less polar, more volatile esters or ethers. Common derivatizing reagents include:

Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) (TMS) ethers. nih.gov

Acylating agents such as acetic anhydride (B1165640) or propionic anhydride, which form acetyl or propionyl esters, respectively. oup.comnih.gov These ester derivatives are often more stable than silyl (B83357) derivatives. oup.com

A challenge with keto-opiates is the potential formation of multiple derivative products. To circumvent this, a pre-derivatization step using hydroxylamine (B1172632) can be employed to convert ketone groups into their corresponding oxime derivatives, which are then derivatized with an acylating or silylating agent. nih.govnih.govastm.org This ensures a single, stable product for analysis. Coupling GC with mass spectrometry (GC-MS) is standard practice, providing the necessary sensitivity and structural information for confident identification and quantification. nih.govresearchgate.netmdpi.com

| Analyte(s) | Derivatization Agent | Column Type | Detection | Key Feature | Reference |

|---|---|---|---|---|---|

| Buprenorphine, Norbuprenorphine | Acetic Anhydride | Capillary Column (e.g., HP-5MS) | Mass Spectrometry (MS) | Formation of acetyl esters for improved volatility. | nih.gov |

| Keto-opiates | Hydroxylamine followed by BSTFA | Not specified | Mass Spectrometry (MS) | Oxime formation prevents multiple TMS derivative products. | nih.govastm.org |

| Opioids | Propionic Anhydride | Not specified | Mass Spectrometry (MS) | Forms stable propionyl esters. | oup.com |

| Buprenorphine, Norbuprenorphine | Acetyl derivative | Not specified | Mass Spectrometry (MS) | Use of Norbuprenorphine-d3 as a separate internal standard improves accuracy when buprenorphine concentrations are high. | nih.govoup.com |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of synthesized compounds like this compound. oup.com

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. When coupled with chromatography (LC-MS or GC-MS), it serves as a highly specific detector. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process provides a structural fingerprint that is highly characteristic of the analyte. uab.edu

For this compound and its parent compound Buprenorphine, electrospray ionization (ESI) in positive ion mode is commonly used. mdpi.com The protonated molecule of Buprenorphine ([M+H]⁺) appears at an m/z of 468. oup.com In MS/MS analysis, this ion is fragmented to produce a pattern of product ions that can be used for definitive identification and quantification through Multiple Reaction Monitoring (MRM).

| Compound | Ionization Mode | Parent Ion (m/z) | Major Product Ions (m/z) | Analytical Application | Reference |

|---|---|---|---|---|---|

| Buprenorphine | Positive ESI | 468.6 | 396.2, 414.2 | Quantification and confirmation in LC-MS/MS | mdpi.com |

| Buprenorphine | Positive ESI | 468 | Not specified | LC-MS/MS analysis | oup.com |

| Norbuprenorphine | Positive ESI | 414 | 101, 396 | LC-MS/MS analysis | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing researchers to verify that a synthetic procedure has yielded the correct product. mdpi.com Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of this compound.

By analyzing the chemical shifts, integration (for ¹H NMR), and coupling patterns of the various nuclei, researchers can confirm the presence of key structural motifs. For this compound, this includes signals corresponding to the cyclopropylmethyl group attached to the nitrogen, the aromatic protons of the benzene (B151609) ring, and the specific stereochemistry of the bridged morphinane core. nih.gov

| Proton Environment | Exemplary Chemical Shift (δ, ppm) | Significance | Reference |

|---|---|---|---|

| Aromatic Protons (on benzene ring) | 6.52 - 6.62 | Confirms the presence of the phenolic ring structure. | nih.gov |

| Cyclopropyl Protons (CH₂) | 0.10 - 0.54 | Characteristic upfield signals confirming the N-cyclopropylmethyl substituent. | nih.gov |

| Methoxy (B1213986) Protons (OCH₃) | ~3.62 | Signal for the methoxy group on the oripavine skeleton. | nih.gov |

Principles of Method Validation for Research Applications (Excluding Clinical Validation)

For research applications, analytical methods must be validated to ensure they are reliable and suitable for their intended purpose. biopharminternational.com While not as stringent as the validation required for clinical diagnostics or GMP-regulated quality control, research method validation establishes the performance characteristics of the assay, ensuring that the generated data is accurate and reproducible. gmp-compliance.orgunodc.orgvalidationtechservices.com Key validation parameters include:

Specificity/Selectivity : This demonstrates that the analytical method can unequivocally measure the analyte of interest without interference from other components in the sample matrix, such as metabolites, impurities, or other reagents. biopharminternational.com In chromatography, this is typically shown by separating the analyte peak from all other peaks. ugm.ac.id

Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision and accuracy. nih.gov

Accuracy : This refers to the closeness of the measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovered is calculated. nih.gov

Precision : Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, such as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govgmp-compliance.org

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the method. It is often estimated based on the signal-to-noise ratio, typically requiring a ratio of 3:1. unodc.orgugm.ac.id

Limit of Quantification (LOQ) : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.netnih.gov This is a critical parameter for studies involving trace-level analysis.

For research purposes, the "fit-for-purpose" concept applies, meaning the extent of validation depends on the research question. gmp-compliance.org An exploratory study may require less rigorous validation than a pivotal non-clinical pharmacokinetic study that will be submitted to a regulatory agency. biopharminternational.comgmp-compliance.org

Computational and Theoretical Chemical Investigations of N Cyclopropylmethylnororipavine

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular modeling and docking are indispensable computational techniques used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com These methods are instrumental in understanding the structural basis of the interactions between N-Cyclopropylmethylnororipavine and its target opioid receptors (mu, kappa, and delta), providing insights into its binding affinity and selectivity.

Docking studies for morphinan-based ligands, including derivatives of this compound, into the crystal structures of opioid receptors have revealed key interaction points. A critical interaction observed across all opioid receptor subtypes is the formation of a salt bridge between the protonated nitrogen atom of the ligand and a highly conserved aspartic acid residue in the third transmembrane helix (TM3), such as Asp147 in the mu-opioid receptor (MOR) and Asp138 in the kappa-opioid receptor (KOR). mdpi.comnih.gov This ionic bond is a primary anchor for the ligand within the receptor's binding pocket.

Beyond this primary anchor point, the specificity of this compound for different opioid receptors is determined by a unique set of hydrophobic and hydrogen-bonding interactions with non-conserved amino acid residues. mdpi.com For instance, the N-cyclopropylmethyl group itself extends into a specific sub-pocket within the receptor. The size and shape of this pocket, and the nature of the amino acids lining it, contribute significantly to the binding affinity and functional activity of the compound. Molecular docking studies have shown that modifications to the C6 and C14 positions of the morphinan (B1239233) skeleton can dramatically alter how the ligand sits (B43327) in the receptor, thereby influencing its agonist or antagonist profile. nih.gov The phenyl group of related ligands has been shown to establish extensive lipophilic contacts with residues in transmembrane helices TM3, TM5, and TM6. mdpi.com

The table below summarizes key amino acid residues within the opioid receptors that are typically involved in interactions with morphinan-type ligands, as identified through molecular modeling studies.

| Receptor Subtype | Key Interacting Residues | Type of Interaction | Reference |

| Mu-Opioid Receptor (MOR) | Asp147 (TM3), Tyr148 (TM3), Trp293 (TM6), His297 (TM6), Tyr326 (TM7) | Ionic, Hydrogen Bonding, Hydrophobic | mdpi.com, nih.gov |

| Kappa-Opioid Receptor (KOR) | Asp138 (TM3), Val118 (TM2), Tyr139 (TM3), Gln115, Ile294 (TM6) | Ionic, Hydrophobic, Hydrogen Bonding | mdpi.com |

| Delta-Opioid Receptor (DOR) | Asp128 (TM3), Lys108 (TM2), Trp274 (TM6), Tyr308 (TM7) | Ionic, Hydrophobic, Shifted Orientation | mdpi.com |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Structure of this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, providing a deep understanding of its intrinsic chemical properties. wikipedia.orgnih.gov For this compound, these calculations can elucidate its geometric structure, vibrational frequencies (IR and Raman spectra), and the nature of its frontier molecular orbitals. researchgate.net

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons in a reaction (nucleophilicity). The LUMO is the innermost empty orbital and represents the ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwuxiapptec.com Conversely, a small gap suggests higher reactivity. nih.gov

DFT calculations, often using functionals like B3LYP, can precisely compute the energies of these orbitals and other electronic descriptors. irjweb.comchemrxiv.org This information is vital for predicting how this compound might participate in chemical reactions, such as metabolic transformations, or how its electronic properties contribute to its interaction with biological targets. For example, the distribution of electron density, calculated as partial atomic charges, can identify the most likely sites for electrophilic or nucleophilic attack. irjweb.com

The following table outlines important electronic properties that can be determined for this compound using quantum chemical calculations.

| Parameter | Symbol | Significance | Reference |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. | irjweb.com, nih.gov |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | irjweb.com, nih.gov |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. | schrodinger.com, wuxiapptec.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2; measures resistance to change in electron distribution. | irjweb.com, nih.gov |

| Chemical Softness | S | 1 / η; the reciprocal of hardness, indicates higher reactivity. | irjweb.com, nih.gov |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2; measures the power to attract electrons. | irjweb.com |

| Electrophilicity Index | ω | χ² / (2η); describes the ability of a molecule to act as an electrophile. | irjweb.com |

Simulations and Predictive Modeling in this compound Chemistry

To complement static pictures from docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-receptor complex over time. nih.govresearchgate.net MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a virtual movie of molecular interactions. nih.gov This allows researchers to assess the stability of binding poses obtained from docking, observe conformational changes in both the ligand and the receptor, and analyze the role of solvent molecules. nih.gov For a flexible molecule like this compound, MD simulations can reveal how its different parts move and adapt within the binding pocket, offering a more realistic view of the binding event. mdpi.com

In parallel, predictive modeling, especially through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are powerful tools in drug discovery for predicting the affinity or functional efficacy of novel, un-synthesized molecules. kcl.ac.uk For opioid ligands, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are used. nih.gov CoMFA models align a series of molecules and calculate their steric and electrostatic fields, then use statistical methods like Partial Least Squares (PLS) to find a correlation between these fields and the observed biological activity. nih.gov

Recent QSAR approaches have advanced to predict not just binding affinity but also ligand function (e.g., agonist vs. antagonist). digitellinc.comdigitellinc.com By building separate models for receptor conformations known to be stabilized by agonists versus antagonists, researchers can predict how a new compound like a derivative of this compound might function at the receptor. digitellinc.com The statistical validity of these models is crucial and is assessed using parameters like r² (correlation coefficient) and q² (cross-validated correlation coefficient), which indicate the model's predictive power. nih.gov

The table below summarizes different computational simulation and modeling techniques and their applications in the study of this compound.

| Modeling Technique | Description | Key Output/Application | Reference |

| Molecular Dynamics (MD) | Simulates the movement of atoms in a ligand-receptor complex over time. | Stability of binding pose, conformational flexibility, solvent effects. | mdpi.com, nih.gov |

| CoMFA (3D-QSAR) | Correlates 3D steric and electrostatic fields with biological activity. | Predictive models for binding affinity (q², r²), contour maps indicating favorable/unfavorable regions. | nih.gov |

| k-Nearest Neighbors (kNN) | A machine learning method that classifies compounds based on similarity to known actives. | Predictive classification of new compounds, often used with 2D fingerprints. | nih.gov |

| Dual-State QSAR | Builds separate models for active and inactive receptor states to predict function. | Classification of ligands as agonists or antagonists based on predicted affinity differences. | digitellinc.com, digitellinc.com |

Future Directions in N Cyclopropylmethylnororipavine Research

Emerging Synthetic Strategies and Sustainable Chemistry for N-Cyclopropylmethylnororipavine

The traditional synthesis of this compound, while effective, often involves multiple steps and the use of hazardous reagents. frontiersin.org In response, the field is moving towards more sustainable and efficient synthetic methodologies, embracing the principles of green chemistry.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. google.comacs.orgnih.govthieme-connect.de This technology offers several advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and the potential for automation. acs.orgnih.gov For the synthesis of this compound, flow chemistry could be employed to perform critical steps, such as the N-demethylation of oripavine and subsequent N-alkylation with a cyclopropylmethyl group, in a more controlled and efficient manner. The ability to safely handle hazardous intermediates and reagents in a closed-loop system makes flow chemistry particularly attractive for opioid synthesis. nih.gov

Biocatalysis: Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov Enzymes can operate under mild reaction conditions, reducing energy consumption and waste generation. nih.gov In the context of this compound synthesis, biocatalysis could be explored for stereoselective transformations, potentially simplifying the synthesis of chiral analogs. For instance, enzymes could be engineered to perform specific N-alkylation or O-demethylation reactions with high precision. nih.govnih.gov

| Synthetic Strategy | Key Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved reaction control, higher yields, potential for automation. google.comacs.orgnih.govthieme-connect.de |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, environmentally friendly. nih.govnih.gov |

Novel Analog Design and Structure-Function Exploration Based on this compound Core

The this compound scaffold presents a rich platform for the design of novel opioid receptor modulators with potentially improved therapeutic indices. The focus of current research is to explore the structure-activity relationships (SAR) to develop analogs with tailored affinities and efficacies at different opioid receptors.

Computational Modeling and Simulation: In silico methods, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools in modern drug design. tu-dresden.detu-dresden.de These computational approaches allow researchers to model the interaction of this compound analogs with opioid receptors at the atomic level. By predicting binding affinities and conformational changes upon binding, these models can guide the rational design of new derivatives with desired pharmacological properties, such as enhanced selectivity for a particular receptor subtype or a specific signaling pathway (biased agonism). This can help prioritize the synthesis of the most promising candidates, saving time and resources.

Recent studies have highlighted the importance of the N-substituent and modifications at the C7 position of the morphinan (B1239233) core in determining the pharmacological profile of these compounds. For instance, the introduction of an arylcarboxamido group at the 7α-position of N-cyclopropylmethyl-6,14-endoethano-tetrahydronorthebaines has led to the identification of potent and selective kappa-opioid receptor agonists.

Development of Advanced Preclinical Models for Mechanistic Elucidation of this compound Action

To fully understand the therapeutic potential and underlying mechanisms of this compound and its analogs, researchers are turning to more sophisticated preclinical models that can better mimic human physiology and disease states.

Brain Organoids: Human induced pluripotent stem cell (iPSC)-derived brain organoids are three-dimensional, self-organizing structures that recapitulate key aspects of human brain development and function. frontiersin.orgnih.govelsevierpure.comnih.govucsd.edu These "mini-brains" provide a unique platform to study the effects of opioids on human neural tissue in a controlled in vitro setting. frontiersin.orgnih.govelsevierpure.comnih.gov For this compound research, brain organoids can be used to investigate its impact on neuronal development, synaptic plasticity, and the expression of opioid receptors and their signaling components in a human-relevant context. frontiersin.orgnih.gov

In Vivo Imaging: Non-invasive imaging techniques, such as Positron Emission Tomography (PET), allow for the visualization and quantification of drug-receptor interactions in living organisms. elsevierpure.comnih.govnih.gov By using radiolabeled versions of this compound or its analogs, researchers can study their distribution in the brain, determine their binding affinity for different opioid receptors in vivo, and assess their ability to displace other ligands. elsevierpure.comnih.govnih.gov This provides crucial information about the pharmacokinetics and pharmacodynamics of these compounds in a whole-animal system.

CRISPR-Cas9 Gene Editing: The revolutionary CRISPR-Cas9 gene-editing technology provides a powerful tool to precisely manipulate the genes encoding opioid receptors and their signaling partners in cells and animal models. escholarship.orgmdpi.comnih.govwepub.orghhmi.org This allows for the creation of specific knockout or knock-in models to dissect the exact molecular targets and pathways through which this compound and its derivatives exert their effects. mdpi.comnih.govwepub.org For example, by knocking out specific opioid receptor subtypes, researchers can definitively determine which receptors are responsible for the observed pharmacological effects.

| Preclinical Model | Application in this compound Research |

| Brain Organoids | Studying effects on human neural development, synaptic plasticity, and receptor expression. frontiersin.orgnih.govelsevierpure.comnih.govucsd.edu |

| In Vivo Imaging (PET) | Visualizing brain distribution, receptor binding affinity, and displacement of other ligands. elsevierpure.comnih.govnih.gov |

| CRISPR-Cas9 | Dissecting molecular targets and pathways by creating specific gene knockout/knock-in models. escholarship.orgmdpi.comnih.govwepub.orghhmi.org |

Q & A

Q. What ethical safeguards are critical when designing animal studies involving this compound?

- Methodological Answer : Follow the 3Rs principle (Replacement, Reduction, Refinement). Obtain approval from institutional animal care committees (IACUC) and report ARRIVE 2.0 compliance. Use randomization to assign treatment groups and minimize bias. For chronic dosing studies, monitor welfare indicators (e.g., body weight, grooming behavior) and establish humane endpoints. Share negative results to reduce redundant experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.